molecular formula C26H18 B1585347 Benzhydrylidenefluorene CAS No. 4709-68-6

Benzhydrylidenefluorene

Cat. No.: B1585347
CAS No.: 4709-68-6
M. Wt: 330.4 g/mol
InChI Key: CGUOPWAERAISDV-UHFFFAOYSA-N
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Description

Benzhydrylidenefluorene is an organic compound with the molecular formula C26H18 It is known for its unique structure, which includes a fluorene backbone with a benzhydrylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzhydrylidenefluorene can be synthesized through several methods. One common route involves the reaction of 9H-fluoren-9-ol with diphenylmethane in the presence of a strong acid catalyst. The reaction typically requires refluxing in an organic solvent such as toluene or xylene .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Benzhydrylidenefluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to more saturated hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products: The major products depend on the specific reaction conditions but can include various substituted fluorenes, ketones, and carboxylic acids.

Scientific Research Applications

Benzhydrylidenefluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzhydrylidenefluorene involves its interaction with various molecular targets. It can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Fluorene: The parent compound of benzhydrylidenefluorene, with a simpler structure.

    Diphenylmethane: Another related compound with two phenyl groups attached to a central carbon.

Uniqueness: this compound is unique due to its combined structural features of fluorene and diphenylmethane, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications .

Properties

IUPAC Name

9-benzhydrylidenefluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)26-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUOPWAERAISDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963740
Record name 9-(Diphenylmethylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4709-68-6
Record name Fluorene, 9-(diphenylmethylene)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(Diphenylmethylidene)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dry tetrahydrofuran (500 ml) was added to a mixture of fluorene (10.00 g, 60.16 mmoles) and potassium tert-butoxide (7.43 g, 66.18 mmoles) under nitrogen and stirred at room temperature for 5 minutes. Benzophenone (10.96 g, 60.16 mmoles) was then added as a solid and the reaction mixture was stirred for a further 20 hours under nitrogen at room temperature. Aqueous ammonium chloride (sat., 200 ml) was then added and stirred until the colour had faded. Diethyl ether (100 ml) was added and the aqueous layer separated and extracted with diethyl ether (2×100 ml). The combined organic layers were washed with water (3×200 ml), dried over anhydrous magnesium sulfate and evaporated. The crude product (16.0 g) was recrystallised twice from dichloromethane:hexane (100:200 ml) and then from dichloromethane:acetonitrile (100:200 ml) and then dried under vacuum to give white crystals of 9-(diphenylmethylene)-9H-fluorene (7.34 g).
Quantity
10.96 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
7.43 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can Benzhydrylidenefluorene be used as a building block for novel polymers?

A: Yes, this compound can be polymerized through anodic oxidation to create a new type of poly(9,9-disubstituted fluorene) []. This polymer demonstrates the ability to undergo both p- and n-doping, indicating potential applications in electronic materials and devices. The unique properties of the polymer stem from the electronic structure and redox behavior of the this compound monomer.

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